Endothal-disodium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

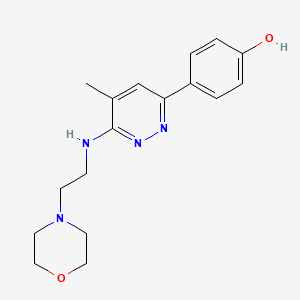

Endothal-disodium, also known as Endothall, is a herbicide used for controlling terrestrial and aquatic plants . It is a potent, selective protein phosphatase 2A (PP2A) inhibitor and also inhibits protein phosphatase 1 (PP1) . It is considered safe in drinking water, but long-term consumption can cause stomach or intestinal problems .

Synthesis Analysis

This compound is analyzed using ion chromatography mass spectrometry (IC-MS). Water samples are directly injected without labor-intensive sample preparation and chromatographic separation is achieved in 10 minutes .Molecular Structure Analysis

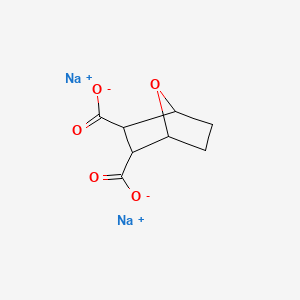

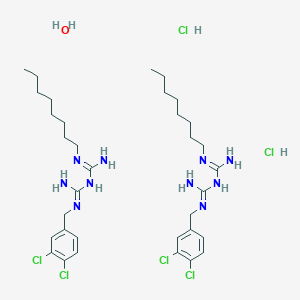

The molecular formula of this compound is C8H8Na2O5 . It is a derivative of endothal . The IUPAC name is disodium 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate .Chemical Reactions Analysis

This compound is used as a defoliant for a wide range of crops and as a herbicide for both terrestrial and aquatic weeds . It is used as a desiccant on lucerne and on potato, for the defoliation of cotton, and to control aquatic weeds .Physical And Chemical Properties Analysis

This compound is odorless, white crystals . It is highly soluble in water and semi-volatile . The half-life of endothal in soil is reported to be 4 to 9 days .Scientific Research Applications

Aquatic Herbicide in Fishery Habitats

Endothal-disodium is effective as an aquatic herbicide, particularly on submerged species of aquatic vegetation. It shows significant efficacy in controlling various aquatic plant species at specific concentrations, with a wide margin of safety for fish. Its application is beneficial in managing aquatic ecosystems, especially in fisheries (Walker, 1963).

Dissipation and Effects on Aquatic Weeds and Fish

Studies have focused on the rates of dissipation of this compound in aquatic environments, its impact on controlling troublesome aquatic weeds, and its toxicity to fish. Such research is crucial in understanding the environmental impacts and safety aspects of using this chemical in aquatic systems (Yeo, 1970).

Agricultural Applications

This compound has been investigated for its potential use as a chemical thinner in agriculture, particularly for red 'Delicious' apples. It has been found to reduce crop load and impact fruit quality, such as weight, size, and firmness (Bound & Jones, 1997).

Pre-Harvest Treatment of Legume Seed Crops

It has been used in trials as a desiccant for pre-harvest treatment of legume seed crops. The chemical was applied to various crops to assess its impact on moisture content and seed yield (Macvicar & Gibson, 2016).

Inhibition of Angiogenesis

In the medical research field, related compounds like incadronate disodium have been studied for their ability to inhibit angiogenesis induced by advanced glycation end products, suggesting potential therapeutic applications in conditions like diabetic retinopathy (Okamoto et al., 2002).

Mechanism of Action

Safety and Hazards

Endothal-disodium is considered safe in drinking water, but long-term consumption can cause stomach or intestinal problems . It is also classified as not hazardous according to the standardised system of statements and pictograms established under the CLP (Classification Labelling and Packaging) Regulation .

Future Directions

Properties

CAS No. |

129-67-9 |

|---|---|

Molecular Formula |

C8H8Na2O5 |

Molecular Weight |

230.13 g/mol |

IUPAC Name |

disodium;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate |

InChI |

InChI=1S/C8H10O5.2Na/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;;/h3-6H,1-2H2,(H,9,10)(H,11,12);;/q;2*+1/p-2 |

InChI Key |

XRHVZWWRFMCBAZ-UHFFFAOYSA-L |

Isomeric SMILES |

C1C[C@H]2C(C([C@@H]1O2)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |

SMILES |

C1CC2C(C(C1O2)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C1CC2C(C(C1O2)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Color/Form |

Cyrstalline, white solid |

density |

1.431 |

melting_point |

Converted to anhydride at 90 °C Colorless crystals. MP: 144 °C /Endothall monohydrate/ |

| 129-67-9 | |

physical_description |

The monohydrate is in the form of colorless crystals. Non corrosive. Used as a selective herbicide. Colorless crystals; [CAMEO] Formulated as granules or soluble concentrate; [EXTOXNET] |

Pictograms |

Acute Toxic; Irritant |

solubility |

In water, 1.0X10+5 mg/L at 20 °C Solubility at 20 °C, g/100 g: acetone 7.0, benzene 0.01, methanol 28 Solubility at 20 °C, g/kg: dioxane 76, diethyl ether 1, isopropanol 17 |

vapor_pressure |

1.57X10-10 mm Hg at 24 °C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(2-Methoxyphenoxy)propyl]-1,3-benzothiazol-2-one](/img/structure/B1208436.png)

![2-Methyl-5-phenyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B1208437.png)

![3-[1-azepanyl-[1-[(4-fluorophenyl)methyl]-5-tetrazolyl]methyl]-6,7-dimethoxy-1H-quinolin-2-one](/img/structure/B1208438.png)

![1-[5-(2-Amino-5-methyl-4-thiazolyl)-2,3-dihydroindol-1-yl]-1-butanone](/img/structure/B1208439.png)

![N-(3,4-dimethylphenyl)-2-[[5-[[(4,6-dimethyl-2-pyrimidinyl)thio]methyl]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1208441.png)